4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride
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Overview
Description
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is a chemical compound that belongs to the class of thiadiazolidines. This compound is characterized by the presence of a thiadiazolidine ring, which is a five-membered ring containing sulfur, nitrogen, and oxygen atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. One common method involves the condensation of aniline with a thiadiazolidine-1,1-dioxide derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazolidine ring to a more reduced form.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazolidine derivatives.
Substitution: Nitrated or halogenated aniline derivatives.
Scientific Research Applications
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid
- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
Uniqueness
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is unique due to its specific structure, which combines the properties of aniline and thiadiazolidine. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Biological Activity
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride is a chemical compound that belongs to the class of thiadiazolidines. Its unique structural features provide it with significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₈H₁₁N₃O₂S
- Molecular Weight : 249.72 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline typically involves the reaction of aniline derivatives with thiadiazolidine precursors. Common methods include:
- Condensation Reaction : Aniline is reacted with thiadiazolidine-1,1-dioxide derivatives under acidic conditions using solvents like ethanol or methanol.
- Purification : The product is typically purified by recrystallization or chromatography to achieve high purity levels .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It can act as an enzyme inhibitor by binding to active sites and modulating enzymatic activities. This mechanism is critical in its potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of thiadiazolidines exhibit significant anticancer activity. In vitro studies have shown that compounds similar to 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline can inhibit the proliferation of various cancer cell lines including:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549
- Prostate Cancer : DU-145
These studies utilize assays such as the MTT method to evaluate cell viability and cytotoxicity .
Other Biological Activities
In addition to anticancer properties, 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline has been investigated for:
- Antimicrobial Effects : Exhibiting activity against various bacterial strains.
- Anti-inflammatory Properties : Potentially reducing inflammation in biological tissues.
- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from damage.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Evaluated anticancer activity against human cancer cell lines; showed promising results in inhibiting cell growth. |
Study 2 | Investigated antimicrobial properties; demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
Study 3 | Explored neuroprotective effects; indicated potential in reducing oxidative stress in neuronal cells. |
Properties
IUPAC Name |
4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13;/h1-4,10H,5-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHYMZDNXRNNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.